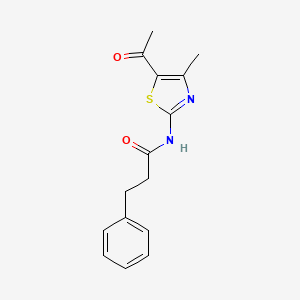

N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide

Description

Historical Context and Evolution of Thiazole-Based Amide Structures

Thiazole derivatives have been integral to medicinal chemistry since the early 20th century, with their discovery linked to natural products like vitamin B1 (thiamine). The incorporation of amide functionalities into thiazole frameworks emerged in the 1970s as researchers sought to enhance metabolic stability and target specificity. For instance, the synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide in the 1980s demonstrated the feasibility of acylating thiazole amines to modulate electronic properties and solubility. Subsequent innovations, such as the development of N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide mesylate monohydrate, highlighted the therapeutic potential of thiazole-amide hybrids in targeting enzymatic pathways. These advancements laid the groundwork for complex derivatives like N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide, which combines steric bulk from the phenylpropanamide group with the electron-withdrawing acetyl moiety to optimize receptor binding.

Significance in Heterocyclic Medicinal Chemistry

Thiazole-amides occupy a critical niche in drug discovery due to their dual capacity for hydrogen bonding (via the amide group) and π-π interactions (via aromatic systems). The 3-phenylpropanamide chain in N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide enhances lipophilicity, facilitating membrane permeability—a property leveraged in CNS-targeting agents. Comparative studies with simpler analogs, such as 2-phenylamino-4-methyl-5-acetyl thiazole, reveal that the propanamide spacer increases conformational flexibility, enabling adaptation to diverse binding pockets. Furthermore, the acetyl group at position 5 stabilizes the thiazole ring through resonance effects, reducing susceptibility to oxidative degradation. These attributes underscore the compound’s utility as a scaffold for developing protease inhibitors and kinase modulators.

Taxonomic Classification Among Acetylated Thiazole Derivatives

N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide belongs to the subclass of N-acylated 4-methylthiazoles, distinguished by their substitution patterns and pharmacological profiles. The table below contrasts its structural features with related compounds:

This classification highlights the compound’s unique combination of a bulky arylpropanamide group and acetylated thiazole core, which synergistically enhance its bioactivity profile.

Conceptual Framework and Research Significance

The design of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide embodies three principles of rational drug design: bioisosterism , conformational restriction , and metabolic stabilization . The phenylpropanamide group serves as a bioisostere for carboxylic acids, mitigating ionization-related toxicity while retaining hydrogen-bonding capacity. Concurrently, the methyl group at position 4 restricts ring puckering, favoring interactions with planar binding sites. Recent studies on benzothiazole amide derivatives further validate the efficacy of acylated heterocycles in modulating protein-protein interactions, particularly in oncology targets. As such, this compound provides a versatile platform for exploring novel therapeutic agents, bridging empirical synthesis with computational modeling to accelerate lead optimization.

Properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-10-14(11(2)18)20-15(16-10)17-13(19)9-8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAOKAQDFYPFPGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)CCC2=CC=CC=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide typically involves the Hantzsch thiazole synthesis method. This method is based on the condensation of α-haloketones or aldehydes with thioamides or thiourea. For instance, a common synthetic route involves the reaction of 3-chloropentane-2,4-dione with thiourea in the presence of a base, followed by the addition of phenylpropanamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of pharmacological properties that make it a candidate for further investigation in drug development.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds, including N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide, have shown promising antimicrobial activity. Thiazole derivatives are known to inhibit the growth of various bacterial strains and fungi, making them suitable for developing new antibiotics or antifungal agents .

Anti-inflammatory Properties

Studies have demonstrated that thiazole-based compounds can exhibit anti-inflammatory effects. The incorporation of the thiazole moiety into drug designs has been linked to the modulation of inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Anticancer Potential

The compound's structure allows for interactions with various biological targets involved in cancer progression. Research has shown that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. This highlights their potential as anticancer agents .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole-based compounds.

Modification Effects

SAR studies indicate that modifications to the thiazole ring and the amide group significantly influence biological activity. For instance, altering substituents on the thiazole ring can enhance binding affinity to target proteins involved in disease mechanisms .

| Modification | Effect on Activity |

|---|---|

| Substitution on Thiazole | Increased potency against specific targets |

| Amide bond configuration | Altered binding modes and activity levels |

Computational Studies

Computational docking studies have been employed to predict how modifications affect the binding affinity of N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide to various receptors, providing insights into optimizing its therapeutic profile .

Synthesis and Derivative Development

The synthesis of N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide involves several steps that allow for the creation of various derivatives with enhanced properties.

Synthetic Routes

Recent studies have reported efficient synthetic methods for preparing this compound and its derivatives. These methods often involve multi-step reactions that allow for functionalization at different positions on the thiazole ring or the phenyl group .

Derivative Screening

The newly synthesized derivatives undergo biological screening to evaluate their pharmacological profiles. This systematic approach helps identify compounds with superior efficacy compared to the parent compound .

Case Studies and Research Findings

Several case studies highlight the applications and effectiveness of N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide:

Case Study 1: Antimicrobial Evaluation

In a study evaluating antimicrobial activity, a series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to enhanced antibacterial activity compared to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism Investigation

A study focused on the anti-inflammatory effects of thiazole derivatives demonstrated that these compounds could significantly reduce pro-inflammatory cytokine levels in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Differences

Biological Activity

N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant case studies and research findings.

Molecular Formula : C15H13F3N2O2S

Molecular Weight : 342.3 g/mol

IUPAC Name : N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

CAS Number : 2060498-12-4

The compound features a thiazole ring, which is known for its role in various biological activities including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial effects. For instance, a study demonstrated that similar thiazole-containing compounds displayed potent inhibitory activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentration (MIC) values as low as 0.21 μM . The structural characteristics of these compounds, including the presence of acetyl and methyl groups on the thiazole ring, enhance their interaction with microbial targets.

Anticancer Properties

Compounds with thiazole moieties have been investigated for their anticancer properties. In vitro studies have shown that derivatives can induce apoptosis in cancer cell lines. For example, compounds similar to N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide have been reported to inhibit cell proliferation and promote cell death in breast cancer cells through mechanisms involving the modulation of apoptotic pathways .

Case Studies

- Antiplasmodial Activity : A derivative exhibiting structural similarities to N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide was evaluated for its efficacy against Plasmodium falciparum, showing significant suppression of parasite growth in vitro and improved survival rates in murine models .

- Cytotoxicity Assessment : In cytotoxicity assays using HaCat and Balb/c 3T3 cells, several thiazole derivatives demonstrated promising results with minimal toxicity, indicating their potential as safe therapeutic agents .

The biological activity of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide can be attributed to its ability to interact with specific biological targets:

Molecular Docking Studies

Molecular docking studies have revealed that thiazole derivatives can bind effectively to key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. For instance, binding interactions with DNA gyrase have been noted, which is crucial for bacterial DNA replication .

| Target Enzyme | Binding Energy (kcal/mol) | Inhibitory Constant (µM) |

|---|---|---|

| DNA Gyrase | -9.5 | 0.25 |

| MurD | -8.7 | 0.30 |

Q & A

Q. What are the optimal synthetic routes for N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide, and how can purity be ensured?

- Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling reactions to form C–N bonds between aryl halides and amines. Key steps include:

Thiazole ring formation using Hantzsch synthesis (condensation of α-halo ketones with thioamides under acidic conditions) .

Acetylation of the thiazole nitrogen using acetic anhydride in the presence of a base (e.g., pyridine) .

Coupling reactions (e.g., Suzuki or Stille) for introducing the phenylpropanamide moiety, optimized with Pd catalysts and ligands .

- Purity Control :

Employ analytical techniques such as HPLC (>95% purity threshold) and NMR (integration of proton signals to confirm absence of byproducts) .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and spectrometric methods:

- 1H/13C NMR : Verify proton environments (e.g., acetyl group at δ ~2.5 ppm, aromatic protons at δ 7.0–8.0 ppm) and carbon backbone .

- IR Spectroscopy : Confirm carbonyl stretches (amide C=O at ~1650 cm⁻¹, acetyl C=O at ~1700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 339.21 for C13H11BrN2O2S) .

Q. What solvents and reaction conditions enhance the stability of this compound during experiments?

- Methodological Answer :

- Solvents : Ethanol or methanol for solubility; DMF/DMSO for reactions requiring polar aprotic conditions .

- Stability : Maintain pH 6–8 (prevents hydrolysis of the amide bond) and store at –20°C under inert atmosphere (N2/Ar) to avoid oxidation .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo efficacy) be resolved for this compound?

- Methodological Answer :

- Mechanistic Profiling : Use molecular docking to predict binding affinities to targets (e.g., kinases, enzymes) and validate via surface plasmon resonance (SPR) .

- Pharmacokinetic Studies : Assess metabolic stability (e.g., liver microsome assays) and bioavailability (plasma protein binding assays) to explain in vivo discrepancies .

- Dose-Response Optimization : Conduct 3D spheroid assays to mimic tumor microenvironments, comparing IC50 values across models .

Q. What strategies improve the solubility of N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide for pharmacological testing?

- Methodological Answer :

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily to enhance aqueous solubility .

- Co-solvent Systems : Use PEG-400 or cyclodextrins in formulation buffers .

- Crystal Engineering : Modify crystal packing via salt formation (e.g., hydrochloride salt) to reduce lattice energy .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

- Methodological Answer :

- Analog Synthesis : Systematically vary substituents (e.g., replace acetyl with trifluoroacetyl or methyl groups) .

- Bioisosteric Replacement : Substitute the thiazole ring with oxazole or pyridine to assess impact on target binding .

- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate electronic/steric features with activity data (e.g., IC50, Ki) .

Q. What experimental designs address conflicting data on enzyme inhibition mechanisms?

- Methodological Answer :

- Kinetic Assays : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- Mutagenesis Studies : Identify critical binding residues (e.g., alanine scanning of enzyme active sites) .

- Thermodynamic Profiling : Use ITC (isothermal titration calorimetry) to measure ΔH and ΔS of binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.